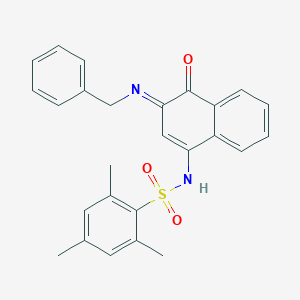
N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide, also known as BON, is a chemical compound that has been the focus of scientific research in recent years. BON is a member of the naphthalimide family of compounds and has been found to have potential applications in various fields of research.
作用機序
The mechanism of action of N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and cell division. N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to inhibit the growth of bacteria and fungi. N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been found to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One advantage of using N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its potential as a fluorescent probe for imaging applications. N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been found to have anticancer properties and could be used in the development of new cancer treatments. However, one limitation of using N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its potential toxicity, which could limit its use in certain applications.
将来の方向性
There are several future directions for research involving N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide. One direction is the development of new cancer treatments based on N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide's anticancer properties. Another direction is the investigation of N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide's potential as a fluorescent probe for imaging applications. Additionally, further research is needed to fully understand the mechanism of action of N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide and its potential side effects.
合成法
The synthesis of N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide involves the reaction of 3-(benzylamino)-4-hydroxy-1(4H)-naphthalenone with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified by column chromatography.
科学的研究の応用
N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, as well as its ability to inhibit the growth of bacteria and fungi. N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been investigated for its potential as a fluorescent probe for imaging applications.
特性
分子式 |
C26H24N2O3S |
|---|---|
分子量 |
444.5 g/mol |
IUPAC名 |
N-(3-benzylimino-4-oxonaphthalen-1-yl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C26H24N2O3S/c1-17-13-18(2)26(19(3)14-17)32(30,31)28-23-15-24(27-16-20-9-5-4-6-10-20)25(29)22-12-8-7-11-21(22)23/h4-15,28H,16H2,1-3H3 |
InChIキー |
CCLFOJQHVDXUTG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=NCC3=CC=CC=C3)C(=O)C4=CC=CC=C42)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=NCC3=CC=CC=C3)C(=O)C4=CC=CC=C42)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pentyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281229.png)
![Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281232.png)
![Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281233.png)
![Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281239.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281247.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281248.png)
![Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281249.png)
![Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281251.png)
![(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide](/img/structure/B281252.png)
![2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281253.png)
![Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281254.png)
![Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281255.png)
![Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281256.png)
![Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281257.png)